

Poloxamer 188 vs. Tween 80: A Comparative Guide for Antibiotic Formulations

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Compound of Interest

Compound Name: Antibacterial agent 188

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A detailed analysis of two leading nonionic surfactants, Poloxamer 188 and Tween 80, for the formulation of antibiotics, presenting key performance data and experimental insights for researchers and drug development professionals.

In the development of antibiotic formulations, the choice of surfactant is a critical determinant of the drug's solubility, stability, dissolution profile, and ultimately, its therapeutic efficacy. Among the myriad of excipients available, nonionic surfactants Poloxamer 188 and Tween 80 have emerged as prominent choices. This guide provides an objective comparison of their performance in antibiotic formulations, supported by experimental data, to aid researchers in making informed decisions.

Executive Summary

Both Poloxamer 188 and Tween 80 are effective in enhancing the solubility and dissolution of poorly water-soluble antibiotics. Poloxamer 188, a triblock copolymer, is often favored for its lower cytotoxicity and greater stability. Tween 80, a polysorbate, is a highly efficient solubilizing agent, though concerns about its potential for oxidative degradation and higher hemolytic potential exist. The selection between the two often depends on the specific antibiotic, the desired dosage form, and the route of administration.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each surfactant is crucial for predicting their behavior in a formulation.

Property	Poloxamer 188	Tween 80
Chemical Structure	Poly(ethylene oxide) - poly(propylene oxide) - poly(ethylene oxide) (PEO-PPO-PEO) triblock copolymer	Polyoxyethylene (20) sorbitan monooleate
HLB Value	~29	~15
Critical Micelle Concentration (CMC)	High	Low
Appearance	White, prilled, cast-solid, or flake	Oily, yellowish liquid
Primary Function	Solubilizing agent, stabilizer, emulsifier, viscosity modifier	Solubilizing agent, emulsifier, wetting agent

Performance in Antibiotic Formulations: Experimental Data

The following sections present a comparative analysis of Poloxamer 188 and Tween 80 based on key performance indicators in various antibiotic formulations.

Enhancement of Solubility and Dissolution Rate

Both surfactants are adept at increasing the aqueous solubility and dissolution rate of poorly soluble antibiotics, a critical factor for bioavailability.

Ciprofloxacin Nanocrystals: In a study on ciprofloxacin nanocrystals, both Poloxamer 188 and Tween 80 were used as stabilizers. The formulation with Poloxamer 188 (2.5% w/v) resulted in a smaller particle size (299.1 nm) compared to formulations with Tween 80. The in vitro dissolution of the Poloxamer 188-stabilized nanocrystals was significantly enhanced, with 79.54% of the drug released within 5 minutes, compared to only 10.51% for the pure drug.

Solid Dispersions: For the antibiotic cefuroxime axetil, solid dispersions with Poloxamer 188 have been shown to significantly increase its solubility and dissolution rate. Similarly, studies

with the antibiotic sparfloxacin have demonstrated that Tween 80 can enhance its solubility and intrinsic dissolution rate.

Table 1: Comparative Dissolution Performance

Antibiotic	Formulation	Surfactant	Concentration (% w/v)	Key Finding
Ciprofloxacin	Nanocrystals	Poloxamer 188	2.5	79.54% release in 5 min
Cefuroxime Axetil	Solid Dispersion	Poloxamer 188	1:3 (drug:carrier)	Significant increase in dissolution rate
Sparfloxacin	Aqueous Solution	Tween 80	-	Enhanced solubility and dissolution

Stability of Formulations

The stability of the surfactant itself and its impact on the stability of the antibiotic are crucial considerations.

A study comparing the stability of Poloxamer 188 and Tween 80 solutions at 60°C for 5 days found that the Poloxamer 188 solution remained stable with no degradation. In contrast, the Tween 80 solution showed a 10% degradation, indicating that Poloxamer 188 may offer superior thermal stability in liquid formulations.

Biocompatibility and Toxicity

The safety profile of a surfactant is paramount, especially for parenteral and ophthalmic formulations.

Cytotoxicity: In a study investigating the effect of surfactants on the cytotoxicity of *E. coli* isolates on Vero cells, Poloxamer 188 showed almost no effect on the cytotoxicity of most isolates. Conversely, Tween 80 caused a dose-dependent reduction in the cytotoxicity of some isolates but also affected the integrity of the Vero cell monolayer at a concentration of 0.1%.

Hemolytic Potential: While direct comparative studies on hemolysis for antibiotic formulations are limited, generally, polysorbates like Tween 80 are known to have a higher hemolytic potential compared to poloxamers. This is a critical consideration for intravenous formulations.

Table 2: Biocompatibility Profile

Parameter	Poloxamer 188	Tween 80
Cytotoxicity	Generally lower	Can affect cell membrane integrity
Hemolytic Potential	Generally lower	Higher potential for hemolysis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Solubility Studies

Objective: To determine the saturation solubility of an antibiotic in the presence of different concentrations of Poloxamer 188 or Tween 80.

Method:

- Prepare a series of aqueous solutions containing varying concentrations of the surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).
- Add an excess amount of the antibiotic powder to each solution.
- Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the samples to separate the undissolved drug.
- Withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.45 µm), and dilute it appropriately.

- Analyze the concentration of the dissolved antibiotic using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of an antibiotic from a formulated dosage form in the presence of Poloxamer 188 or Tween 80.

Method (USP Apparatus 2 - Paddle Method):

- Prepare the dissolution medium (e.g., phosphate buffer pH 6.8) containing a specified concentration of the surfactant.
- De-aerate the medium and place it in the dissolution vessels, maintaining a constant temperature ($37 \pm 0.5^{\circ}\text{C}$).
- Place the dosage form (e.g., tablet, capsule) in the dissolution vessel.
- Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
- Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the concentration of the dissolved antibiotic using a validated analytical method.
- Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying the antibiotic in the presence of its degradation products and the surfactant.

Method:

- **Forced Degradation Studies:** Subject the antibiotic formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
- **Chromatographic Conditions Development:**
 - Select a suitable HPLC column (e.g., C18).
 - Optimize the mobile phase composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile or methanol) and gradient to achieve adequate separation between the antibiotic peak and the peaks of degradation products and the surfactant.
 - Set the flow rate, column temperature, and detection wavelength.
- **Method Validation:** Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

In Vitro Hemolysis Assay

Objective: To assess the hemolytic potential of the antibiotic formulation containing Poloxamer 188 or Tween 80.

Method:

- Prepare fresh red blood cell (RBC) suspension from whole blood.
- Prepare a series of dilutions of the antibiotic formulation in a suitable buffer (e.g., phosphate-buffered saline).
- Incubate the RBC suspension with the different dilutions of the formulation at 37°C for a specified time.
- Use a positive control (e.g., Triton X-100) and a negative control (buffer).
- After incubation, centrifuge the samples to pellet the intact RBCs.
- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

- Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay (MTT Assay)

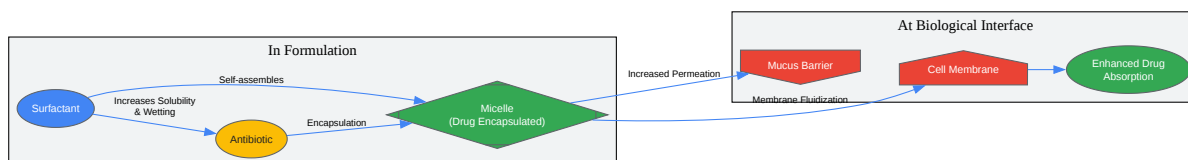
Objective: To evaluate the cytotoxic effect of the antibiotic formulation on a relevant cell line.

Method:

- Seed a suitable cell line (e.g., human epithelial cells) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the antibiotic formulation containing either Poloxamer 188 or Tween 80.
- Include a vehicle control (medium with surfactant but no drug) and a positive control for cytotoxicity.
- After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
- Living cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
- Calculate the percentage of cell viability relative to the untreated control cells.

Mechanisms of Action and Interactions

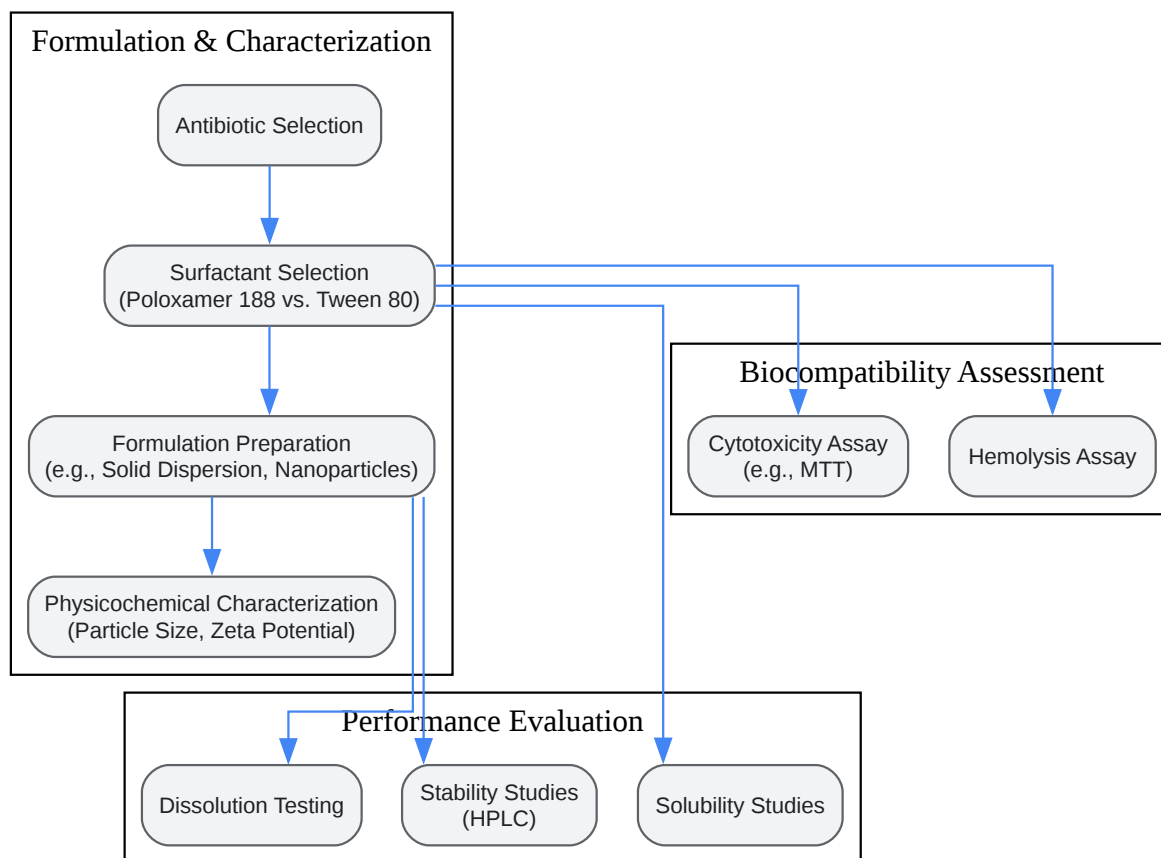
The performance of these surfactants is rooted in their molecular structure and their interactions with both the drug and biological components.



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Caption: Mechanism of surfactant-enhanced antibiotic delivery.

Surfactants like Poloxamer 188 and Tween 80 enhance drug delivery through several mechanisms. They increase the solubility of hydrophobic antibiotics by encapsulating them within micelles. These micelles can then more easily permeate biological barriers like the mucus layer. Furthermore, the surfactants themselves can interact with cell membranes, causing a transient increase in membrane fluidity, which facilitates drug absorption.



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Caption: Experimental workflow for comparing surfactants.

Conclusion and Recommendations

The choice between Poloxamer 188 and Tween 80 for an antibiotic formulation is not a one-size-fits-all decision.

- Choose Poloxamer 188 for:
 - Parenteral formulations where low hemolytic potential is critical.
 - Formulations requiring high thermal stability.

- Applications where minimal cytotoxicity is a primary concern.
- Choose Tween 80 for:
 - Oral formulations where its high solubilization efficiency can significantly enhance bioavailability.
 - When a lower viscosity is desired.
 - Cost-sensitive formulations, as it is often a more economical option.

It is imperative for researchers to conduct formulation-specific studies to determine the optimal surfactant and its concentration for their particular antibiotic and intended application. This guide provides a foundational framework and supporting data to navigate this critical decision-making process in antibiotic drug development.

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